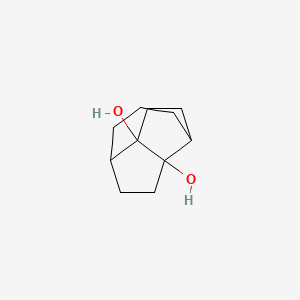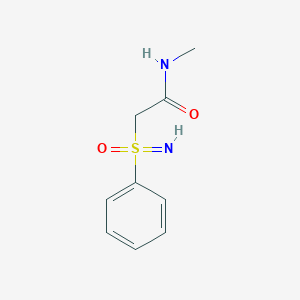![molecular formula C21H44O4Si B14589806 (3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane CAS No. 61094-94-8](/img/structure/B14589806.png)
(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane is a chemical compound known for its unique structure and properties It is a silane compound with a complex organic moiety attached to the silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane typically involves multiple steps. One common method includes the reaction of 3-methoxy-2-(oxiran-2-yl)methanol with a suitable silane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the silicon atom.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound can be utilized in the development of biocompatible materials and drug delivery systems.
Medicine: Research is ongoing to explore its potential in medical applications, such as in the formulation of novel therapeutic agents.
Industry: It is employed in the production of specialty coatings, adhesives, and sealants due to its unique properties.
Wirkmechanismus
The mechanism by which (3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with various biological molecules, potentially influencing cellular processes. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane: is similar to other silane compounds with functionalized organic groups.
1-Boc-4-AP: This compound is used as an intermediate in the manufacture of fentanyl and related derivatives.
Platinum(II) and Copper(II) Compounds: These compounds have been studied for their DNA cleavage and antitumor activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in multiple research areas highlight its versatility.
Eigenschaften
CAS-Nummer |
61094-94-8 |
|---|---|
Molekularformel |
C21H44O4Si |
Molekulargewicht |
388.7 g/mol |
IUPAC-Name |
3-[3-methoxy-2-(oxiran-2-ylmethoxy)propoxy]propyl-methyl-dipentylsilane |
InChI |
InChI=1S/C21H44O4Si/c1-5-7-9-13-26(4,14-10-8-6-2)15-11-12-23-17-20(16-22-3)24-18-21-19-25-21/h20-21H,5-19H2,1-4H3 |
InChI-Schlüssel |
RCSGWYDAUSFJAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[Si](C)(CCCCC)CCCOCC(COC)OCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


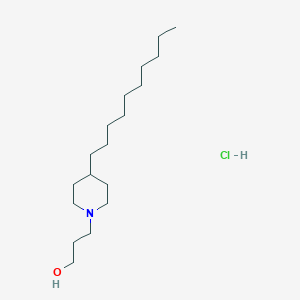
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
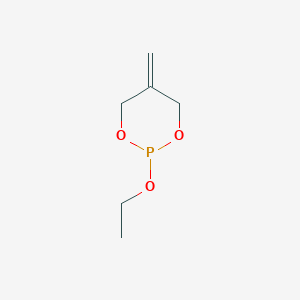
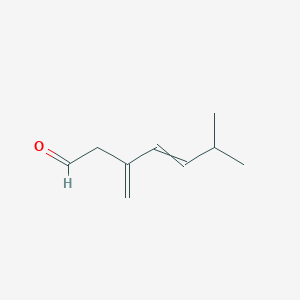
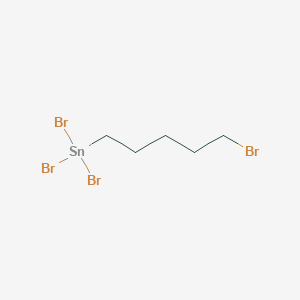
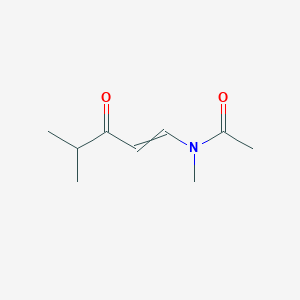
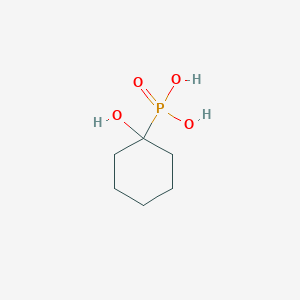
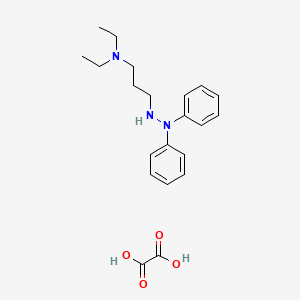

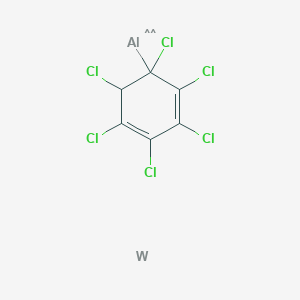
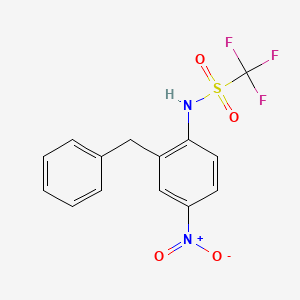
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
